molecular formula C7H3BrClNO B12866354 2-Bromo-4-chlorobenzo[d]oxazole

2-Bromo-4-chlorobenzo[d]oxazole

Cat. No.: B12866354
M. Wt: 232.46 g/mol
InChI Key: GQRDCFMFVLOWRL-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the use of bromine and thionyl chloride under controlled conditions to achieve the desired substitution on the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole .

Scientific Research Applications

2-Bromo-4-chlorobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzo[d]oxazole
  • 2-Chloro-4-bromobenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole

Comparison: While these compounds share a similar benzoxazole core, the position and type of substituents can significantly influence their chemical properties and biological activities. For instance, the presence of a methoxy group in 2-Methoxy-5-chlorobenzo[d]oxazole enhances its antifungal activity compared to 2-Bromo-4-chlorobenzo[d]oxazole . The unique combination of bromine and chlorine in this compound provides a distinct reactivity profile, making it valuable for specific applications .

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-4-chloro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H

InChI Key

GQRDCFMFVLOWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)Br

Origin of Product

United States

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